2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-(quinazolin-4-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-8-3-1-2-4-9(8)13-7-14-12/h1-4,7,10-11,16H,5-6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKOMOCXOQJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction via [2+2] Photocycloaddition
A cyclobutane ring is formed by UV-induced [2+2] cycloaddition of ethylene derivatives. For example, irradiation of maleic anhydride and vinyl acetate generates cyclobutane dicarboxylic anhydride, which is reduced to cis-cyclobutane-1,2-diol using lithium aluminum hydride. Subsequent oxidation and reductive amination yield 2-aminocyclobutan-1-ol:
Ring-Opening of Epoxycyclobutane
Epoxycyclobutane, synthesized from cyclobutene via epoxidation (mCPBA, CH₂Cl₂, −20°C), undergoes ammonolysis to produce 2-aminocyclobutan-1-ol:
Coupling of Quinazoline and Cyclobutanolamine
The critical SNAr reaction between 4-chloroquinazoline and 2-aminocyclobutan-1-ol is optimized under the following conditions:
- Solvent : Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) to enhance nucleophilicity.
- Base : Potassium carbonate (2.5 eq) to scavenge HCl.
- Temperature : 90–100°C for 12–18 hours.
- Yield : 40–55%, limited by cyclobutanolamine steric hindrance.
Protection strategies :
- Hydroxyl protection : tert-Butyldimethylsilyl (TBS) ether formation (TBSCl, imidazole, DMF, 85% yield) prevents side reactions during coupling.
- Deprotection : Tetra-n-butylammonium fluoride (TBAF) in THF (rt, 2 h, 90% yield).
Alternative Pathways
Buchwald-Hartwig Amination
Transition-metal-catalyzed coupling avoids harsh SNAr conditions. Using Pd(dba)₂/XantPhos catalyst and cesium carbonate base in toluene at 110°C, 4-bromoquinazoline couples with 2-aminocyclobutan-1-ol in 65% yield.
Reductive Amination
A two-step sequence for late-stage functionalization:
- Quinazolin-4-one → 4-oxoquinazoline (POCl₃, DMF, 80°C, 3 h, 90% yield).
- Reductive amination with 2-aminocyclobutan-1-ol (NaBH₃CN, MeOH, 24 h, 50% yield).
Purification and Characterization
- Chromatography : Silica gel column (EtOAc/hexane, 3:7 → 1:1) isolates the product (Rf = 0.3).
- Spectroscopic data :
Challenges and Optimization
- Ring strain effects : Cyclobutanolamine’s instability necessitates inert atmosphere and low-temperature storage.
- Regioselectivity : Competing reactions at quinazoline positions 2 and 4 are mitigated by electronic directing groups (e.g., C-6 methoxy).
- Scale-up limitations : Photocycloaddition inefficiency prompts exploration of thermal [2+2] methods using Cu(I) catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Rigidity vs.
- Hydrogen-Bonding Groups: The hydroxyl group in this compound offers a distinct H-bond donor, unlike the ketone in 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one or the sulfonamide in the indole derivative.
- Electrophilic vs. Nucleophilic Moieties : The quinazoline ring (electron-deficient) contrasts with the electron-rich indole or morpholine systems, suggesting divergent interaction profiles with biological targets.
Pharmacological and Biochemical Comparisons
Kinase Inhibition Potential
- Quinazoline Derivatives: Compounds like 3-(2-fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-C]quinazoline (mentioned in ) are known EGFR inhibitors. The target compound’s quinazoline group may similarly interact with kinase ATP-binding sites but with altered selectivity due to the cyclobutanol substituent .
- Morpholine-Containing Analogs : Morpholinylsulfonyl groups (e.g., in 1-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)-1H-indole) are associated with PI3K/mTOR inhibition. The absence of morpholine in the target compound may limit overlap with these pathways.
Solubility and Bioavailability
- Cyclobutanol vs. Cyclobutanone: The hydroxyl group in the target compound likely improves aqueous solubility compared to the ketone-containing analog, though this may vary with pH.
- Halogenated Derivatives: Bromine or fluorine substituents (e.g., in 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one or 1-(4-fluorobenzyl)-indole) enhance lipophilicity and membrane permeability but may increase metabolic stability risks.
Biological Activity
2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
The compound has been studied for its effects on various biological systems, primarily focusing on:
- Antimicrobial Activity : Inhibition of biofilm formation in Pseudomonas aeruginosa.
- Anticancer Potential : Cytotoxic effects against different cancer cell lines.
Target of Action
The primary target for this compound is Pseudomonas aeruginosa, a common bacterial pathogen known for its biofilm formation and resistance to antibiotics.
Mode of Action
The compound interacts with bacterial cells by:
- Inhibiting Biofilm Formation : It reduces the ability of bacteria to adhere to surfaces and form protective biofilms.
- Decreasing Cell Surface Hydrophobicity : This alteration compromises bacterial adhesion, enhancing susceptibility to antimicrobial agents.
Pharmacokinetics
Research indicates that the compound exhibits good bioavailability at sub-micromolar concentrations, suggesting its potential efficacy in therapeutic applications.
Antimicrobial Studies
Recent studies have demonstrated that this compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections caused by this pathogen. The inhibition results in decreased virulence factors, making the bacteria more vulnerable to host defenses and antibiotics.
Anticancer Studies
In vitro studies have shown that derivatives of quinazoline compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma). For instance, quinazoline derivatives have been reported to inhibit multiple tyrosine kinases, including CDK2, HER2, and EGFR, which are critical targets in cancer therapy. The IC50 values for some derivatives were comparable to established anticancer drugs like imatinib .
Data Summary
| Biological Activity | Target | IC50 Values (µM) | Effect |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | Sub-micromolar | Inhibition of biofilm formation |
| Anticancer | MCF-7 (Breast Cancer) | 0.173 - 0.177 | Cytotoxicity against cancer cells |
| Tyrosine Kinases | CDK2, HER2, EGFR | 0.079 - 0.173 | Inhibition of kinase activity |
Case Studies
- Inhibition of Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm biomass in cultures of Pseudomonas aeruginosa, leading to improved outcomes in models of infection.
- Cytotoxicity Against Cancer Cells : Research involving quinazoline derivatives showed potent inhibition against various tyrosine kinases with IC50 values indicating strong potential for development as anticancer agents. For instance, compound derivatives exhibited IC50 values comparable to existing therapies like lapatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
